molecular formula C6H6N4O B13807492 4(1H)-Pteridinone, 5,8-dihydro-(9CI)

4(1H)-Pteridinone, 5,8-dihydro-(9CI)

Cat. No.: B13807492
M. Wt: 150.14 g/mol
InChI Key: RTXWGTSLXWVUFM-UHFFFAOYSA-N
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Description

4(1H)-Pteridinone, 5,8-dihydro-(9CI) is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) typically involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones. This reaction is often carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is favored for its efficiency and the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.

Industrial Production Methods

Industrial production methods for 4(1H)-Pteridinone, 5,8-dihydro-(9CI) are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone, 5,8-dihydro-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or water.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

4(1H)-Pteridinone, 5,8-dihydro-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone, 5,8-dihydro-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A natural pigment with a similar pteridine core.

    Folic Acid: An essential vitamin involved in DNA synthesis and repair.

    Biopterin: A cofactor for various enzymatic reactions.

Uniqueness

4(1H)-Pteridinone, 5,8-dihydro-(9CI) is unique due to its specific substitution pattern and the potential for diverse chemical modifications. This uniqueness allows for the exploration of new biological activities and the development of novel therapeutic agents.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5,8-dihydro-3H-pteridin-4-one

InChI

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3,7H,(H2,8,9,10,11)

InChI Key

RTXWGTSLXWVUFM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N1)C(=O)NC=N2

Origin of Product

United States

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